n-(2,4-Dinitrophenyl)-2-methylalanine
Description
Properties
CAS No. |
90841-06-8 |
|---|---|
Molecular Formula |
C10H11N3O6 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11N3O6/c1-10(2,9(14)15)11-7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,11H,1-2H3,(H,14,15) |
InChI Key |
TXMJURUNBSYXRI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
90841-06-8 |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Probes
N-(2,4-Dinitrophenyl)-2-methylalanine functions as a biochemical probe due to its ability to form stable derivatives with amino acids. This property is leveraged in several analytical techniques:
- Amino Acid Analysis : DNPM is commonly used in the derivatization of amino acids for high-performance liquid chromatography (HPLC). The formation of dinitrophenyl (DNP) derivatives enhances the detection sensitivity of amino acids, allowing for improved resolution and quantification in complex mixtures .
- Chiral Resolution : The compound has been utilized in methods for the chiral resolution of amino acids. For example, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide (l-FDAA), a derivative of DNPM, has demonstrated effectiveness in separating l- and d-amino acids using HPLC techniques . This application is crucial for studies involving enantiomeric purity and biological activity.
Drug Development
The applications of DNPM extend into drug development, particularly in the synthesis of novel therapeutic agents:
- Antiparasitic Activity : Research indicates that derivatives of DNPM can exhibit significant biological activity against parasitic diseases such as leishmaniasis. For instance, compounds derived from marine cyanobacteria have shown promising in vitro activity against Leishmania donovani, suggesting that modifications to the DNPM structure could lead to new antiparasitic drugs .
- Prodrug Design : Non-canonical amino acids like DNPM are being explored for their potential as prodrugs. These compounds can be designed to be activated by specific enzymes or conditions within the body, thereby improving drug efficacy and reducing side effects .
Case Studies and Research Findings
Several studies highlight the utility of this compound across various applications:
Comparison with Similar Compounds
Substituent Effects: Dinitrophenyl vs. Nitrophenyl
N-(4-Nitrophenyl)-D-alanine (CAS: 791850-21-0, Mol. Wt.: 210.19) shares structural similarity but lacks the second nitro group and methyl substitution. The mono-nitro group in the para position reduces electron-withdrawing effects compared to the 2,4-dinitro substitution, likely resulting in lower reactivity in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies on 2,4-dinitrobenzene derivatives demonstrate pseudo-first-order reactions with hydrazine, where the second nitro group significantly accelerates reaction rates (e.g., kobs values for 2,4-dinitrophenyl phenyl sulfide reactions) .
Key Differences :
- Reactivity: The 2,4-dinitrophenyl group enhances electrophilicity, enabling faster SNAr reactions than mono-nitro analogs.
- Solubility: Additional nitro groups in the DNP moiety may reduce water solubility compared to mono-nitro derivatives. For example, N-(2,4-dinitrophenyl)-2,4-dinitroaniline has a water solubility of 0.2 g/L at 100°C , while N-(4-nitrophenyl)-D-alanine lacks solubility data but likely has higher polarity.
Methyl-Substituted Alanine Derivatives
N-Methylalanine (CAS: 3913-67-5) lacks the DNP group but shares the methyl substitution on the alanine backbone. For example, N-methylalanine is classified as a biomarker with distinct metabolic roles .
Key Differences :
- Biological Activity : The DNP group in N-(2,4-dinitrophenyl)-2-methylalanine may confer pesticidal or herbicidal activity, as seen in structurally related agrochemicals like metalaxyl (CAS: 57837-19-1) and benalaxyl (CAS: 71626-11-4), where substituents dictate target specificity .
- Stability : The electron-deficient DNP group may increase susceptibility to photodegradation or hydrolysis compared to methyl-only derivatives.
Dinitrophenyl Amine Derivatives
N-(3-Methylphenyl)-2,4-dinitroaniline (CAS: 964-79-4, Mol. Wt.: 273.24) and N-(2,4-dinitrophenyl)-2,4-dinitroaniline (CAS: 2908-76-1, Mol. Wt.: 349.21) are aromatic amines with multiple nitro groups. These compounds exhibit low water solubility (<0.2 g/L) and high thermal stability (e.g., boiling point ~483°C for N-(2,4-dinitrophenyl)-2,4-dinitroaniline) .
Key Differences :
- Applications: Dinitrophenyl amines are precursors in explosive manufacturing (e.g., hexanitrodiphenylamine), whereas alanine-derived analogs like this compound may have niche biochemical applications due to their amino acid backbone.
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
*Inferred structure; †Calculated based on analogs.
Table 2: Kinetic Parameters for 2,4-Dinitrophenyl Derivatives
| Substrate | kA (M⁻¹s⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 2,4-Dinitrophenyl phenyl ether | 0.15 | 75.3 | -45.2 |
| 2,4-Dinitrophenyl phenyl sulfide | 0.22 | 68.9 | -38.7 |
| 2,4-Dinitrophenyl phenyl sulfone | 0.30 | 62.4 | -32.1 |
Research Findings and Implications
- Reactivity Trends: The 2,4-dinitrophenyl group in N-(2,4-DNP)-2-methylalanine likely undergoes SNAr reactions faster than mono-nitro analogs, as evidenced by pseudo-first-order kinetics in hydrazine reactions .
- Stability Challenges : Low water solubility and photolability (common in nitroaromatics) may limit practical use without formulation adjustments .
Preparation Methods
General Synthetic Strategy
The preparation of N-(2,4-Dinitrophenyl)-2-methylalanine typically involves nucleophilic aromatic substitution (S_NAr) of 2-methylalanine or its derivatives with a 2,4-dinitrophenyl halide, such as 1-chloro-2,4-dinitrobenzene (CDNB). This reaction exploits the electron-deficient aromatic ring of the dinitro-substituted benzene, which facilitates substitution by the amino group of the amino acid.
Preparation via Nucleophilic Aromatic Substitution (S_NAr)
- Starting Materials: 2-methylalanine (or protected derivatives) and 1-chloro-2,4-dinitrobenzene (CDNB).
- Reaction: The primary amine of 2-methylalanine attacks the aromatic ring of CDNB, displacing the chlorine atom.
- Conditions: Mild to moderate heating in an appropriate solvent, often aqueous or alcoholic media, sometimes under basic conditions to enhance nucleophilicity.
- Work-up: Isolation by crystallization or extraction.
This method is analogous to the preparation of N-(2,4-dinitrophenyl)-glycine described in the literature, which achieved good yields and purity by careful control of reaction conditions and work-up procedures.
Protection and Alkylation Strategies
To improve yields and selectivity, the amino group of 2-methylalanine can be protected before dinitrophenylation or alkylated after protection:
N-Protected N-Alkylated Amino Acids: According to a patented process, N-protection (e.g., t-butyloxycarbonyl or benzyloxycarbonyl groups) of amino acids followed by methylation using methyl iodide and potassium tert-butanolate can be employed to prepare N-methylated derivatives. This approach can be adapted for N-(2,4-dinitrophenyl) derivatives by choosing suitable protective groups and reaction conditions.
Bases and Alkylating Agents: Potassium t-butanolate is preferred as a base; dimethyl sulfate or methyl iodide can serve as alkylating agents. Reaction temperatures range from -40°C to +100°C, with optimal yields often obtained between -10°C and +20°C.
Protic Additives: Adding water or alcohols after alkylation improves reaction outcomes by modulating the reaction environment and facilitating work-up.
Esterification and Further Functionalization
After formation of this compound, further modifications such as esterification or hydrazide formation can be performed:
Fischer Esterification: Treatment with methanol and acid catalyst converts the carboxylic acid group to methyl ester, enhancing solubility and facilitating further reactions.
Hydrazide Formation: Reaction with hydrazine hydrate yields hydrazide derivatives, which can be further functionalized for biological activity studies or analytical applications.
Analytical and Synthetic Considerations
Chiral Derivatizing Agents: The 2,4-dinitrophenyl group is often used in chiral derivatizing agents (CDAs) for amino acid configuration analysis. For example, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) reacts via S_NAr with amino acids to form stable derivatives suitable for HPLC analysis. The preparation of such derivatives involves similar nucleophilic aromatic substitution chemistry.
Reaction Optimization: Reaction parameters such as solvent choice, temperature, base equivalents, and timing of additive introduction critically influence yield and purity. Acidification followed by extraction and crystallization is a common method for isolating the final product.
Summary Table of Preparation Methods
Research Findings and Practical Insights
The S_NAr reaction between amino acids and 2,4-dinitro-substituted aromatic compounds is a robust and reliable method for preparing N-(2,4-dinitrophenyl) amino acid derivatives.
Protective group strategies and choice of base and alkylating agent significantly impact the efficiency of N-alkylation steps.
The addition of protic additives such as water after alkylation can improve reaction outcomes by influencing the reaction medium.
Esterification and hydrazide formation steps provide versatile intermediates for further chemical modifications or biological evaluations.
Analytical applications, especially in chiral amino acid analysis, benefit from the stability and reactivity of the 2,4-dinitrophenyl group in derivatization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
